molecular formula C10H5F6NO3 B8560014 2-[3,5-Bis(trifluoromethyl)anilino]-2-oxo-acetic acid

2-[3,5-Bis(trifluoromethyl)anilino]-2-oxo-acetic acid

Cat. No.: B8560014
M. Wt: 301.14 g/mol
InChI Key: ZVYMTPNGDSQVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is characterized by the presence of trifluoromethyl groups, which are known for their electron-withdrawing properties, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Bis(trifluoromethyl)anilino]-2-oxo-acetic acid typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with oxoacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors, precise control of reaction parameters, and efficient purification techniques to ensure the consistent quality of the product. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(trifluoromethyl)anilino]-2-oxo-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(trifluoromethyl)anilino]-2-oxo-acetic acid involves its interaction with molecular targets and pathways in the system. The trifluoromethyl groups enhance the compound’s ability to interact with specific enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-Bis(trifluoromethyl)anilino]-2-oxo-acetic acid is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic properties to the compound. These properties make it highly reactive and suitable for specific chemical reactions and applications that other similar compounds may not be able to achieve .

Properties

Molecular Formula

C10H5F6NO3

Molecular Weight

301.14 g/mol

IUPAC Name

2-[3,5-bis(trifluoromethyl)anilino]-2-oxoacetic acid

InChI

InChI=1S/C10H5F6NO3/c11-9(12,13)4-1-5(10(14,15)16)3-6(2-4)17-7(18)8(19)20/h1-3H,(H,17,18)(H,19,20)

InChI Key

ZVYMTPNGDSQVIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)C(=O)O)C(F)(F)F

Origin of Product

United States

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